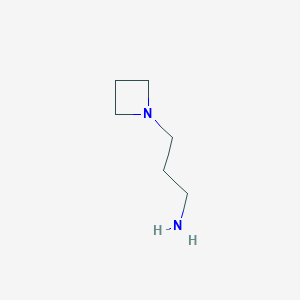

3-(Azetidin-1-il)propan-1-amina

Descripción general

Descripción

3-(Azetidin-1-yl)propan-1-amine is a compound that features an azetidine ring, a four-membered nitrogen-containing ring, attached to a propylamine chain. This structure is of interest in medicinal chemistry due to the azetidine moiety's presence in various biologically active compounds.

Synthesis Analysis

The synthesis of azetidine derivatives, including 3-(Azetidin-1-yl)propan-1-amine, can be achieved through several methods. A one-pot preparation of 1,3-disubstituted azetidines has been reported, which involves the alkylation of a primary amine with a bis-triflate of a 2-substituted-1,3-propanediol species . Another approach for synthesizing azetidine-3-amines starts from commercially available materials and tolerates common functional groups, proceeding in moderate to high yields with secondary amines . Additionally, azetidin-3-ones derived from amino acids can react with nucleophiles to form azetidine-containing amino-alcohol and amino-acid derivatives .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which imparts unique chemical properties. X-ray diffraction studies have been used to analyze the molecular geometry of azetidine-based compounds, demonstrating their increased conformational flexibility compared to parent heterocycles like piperidine and morpholine .

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their strained ring system and reactive nitrogen atom. For instance, azetidin-3-ones can be transformed into trifluoromethyl-containing aminopropanes and other heterocyclic structures . Chiral donor–acceptor azetines have been synthesized and selectively coupled with nitrogen and oxygen nucleophiles to form amino acid derivatives . The polymerization of azetidine has also been studied, with the monomer being converted into a dimer that further polymerizes to form a polymer containing different amino functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by the azetidine ring. The basicity of azetidine is a key factor in its reactivity, as seen in the polymerization process where the higher basicity of the monomer compared to the dimer leads to proton transfer and dimer formation . The strained ring system of azetidine also affects its reactivity in nucleophilic substitution reactions and ring expansion processes .

Aplicaciones Científicas De Investigación

Síntesis Química

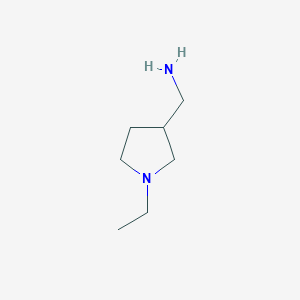

“3-(Azetidin-1-il)propan-1-amina” se utiliza en el campo de la síntesis química . Es un compuesto con el Número CAS: 54262-75-8 y tiene un peso molecular de 114.19 . Este compuesto suele estar en forma líquida .

Química Medicinal

Este compuesto está presente en varias moléculas potencialmente farmacológicamente activas . Se utiliza en el diseño de agentes quelantes de metales . Se ha desarrollado un nuevo protocolo de una sola olla que utiliza condiciones suaves para la síntesis directa de varios andamios de N-aminopropilo similares a fármacos . Este proceso combina la dimerización de azetidina con una posterior funcionalización como la alquilación o la formación de amidas .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that the compound is present in various potentially pharmacologically-active molecules

Mode of Action

It is suggested that the compound might interact with its targets through a process that combines azetidine dimerization with a subsequent functionalization such as alkylation or amide formation . The conditions affecting azetidine ring opening and controlled dimerization were investigated .

Biochemical Pathways

It is known that the compound is used in the synthesis of various drug-like n-aminopropyl scaffolds

Result of Action

It is known that the compound is present in various potentially pharmacologically-active molecules , suggesting that it may have significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

3-(azetidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-3-1-4-8-5-2-6-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZGXSSOURPKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568352 | |

| Record name | 3-(Azetidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54262-75-8 | |

| Record name | 3-(Azetidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(azetidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that 3-(Azetidin-1-yl)propan-1-amine is a useful scaffold in drug development. What makes this structure so versatile?

A1: The 3-(Azetidin-1-yl)propan-1-amine structure exhibits promising versatility due to the presence of both the azetidine ring and the aminopropyl chain. [] This combination offers several advantages:

- Opportunities for derivatization: Both the amine group on the azetidine and the terminal amine of the propyl chain can be readily functionalized. This allows chemists to introduce a variety of substituents, fine-tuning the molecule's properties for desired interactions with biological targets. []

- Potential for metal complexation: The presence of two nitrogen atoms within the structure suggests the possibility of forming metal complexes. This opens avenues for exploring applications beyond traditional drug-like molecules. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)